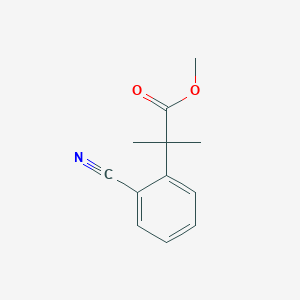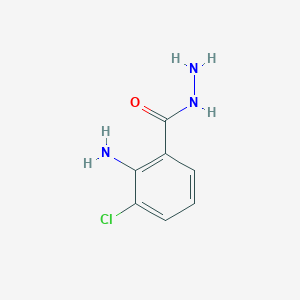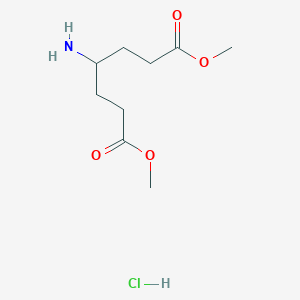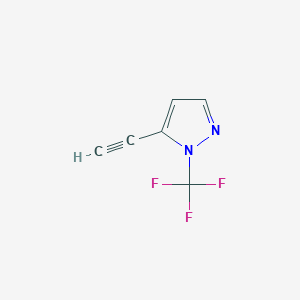
methyl 2-(2-cyanophenyl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-cyanophenyl)-2-methylpropanoate, also known as methyl 2-cyano-2-methylpropionate, is a chemical compound belonging to the family of carboxylic acids. It is a colorless liquid with a pungent odor, and it is widely used as a flavoring and fragrance agent in food and cosmetics. It is also used in the synthesis of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate has been studied for its potential applications in the fields of medicine, biotechnology, and agriculture. In medicine, it has been investigated as a potential anti-inflammatory agent, and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In biotechnology, it has been studied as a potential reagent for the detection of proteins. In agriculture, it has been studied as a potential herbicide.
Mecanismo De Acción
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the production of prostaglandins, which are hormones involved in inflammation. Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate binds to the active site of the enzyme, preventing its activity and thus reducing inflammation.
Biochemical and Physiological Effects
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate has been found to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of prostaglandins, which are hormones involved in inflammation. It has also been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). In addition, it has been found to reduce pain and swelling in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate is a relatively inexpensive compound, and it is readily available from chemical suppliers. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is a relatively toxic compound, and should be handled with care in the laboratory.
Direcciones Futuras
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate has potential applications in the fields of medicine, biotechnology, and agriculture. In medicine, further research is needed to investigate its potential as an anti-inflammatory agent and as an inhibitor of COX-2. In biotechnology, further research is needed to explore its potential as a reagent for the detection of proteins. In agriculture, further research is needed to explore its potential as a herbicide.
Métodos De Síntesis
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate can be synthesized by the Fischer esterification of methyl 2-(2-cyanophenyl)-2-methylpropanoate 2-cyano-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropionate and 2-cyanophenol. The reaction takes place in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at temperatures ranging from 50 to 100°C. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Propiedades
IUPAC Name |
methyl 2-(2-cyanophenyl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-7-5-4-6-9(10)8-13/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLPNAOZFCQAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-cyanophenyl)-2-methylpropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B6603566.png)




![11-(4-chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B6603601.png)

![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)
![tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B6603630.png)



![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6603660.png)